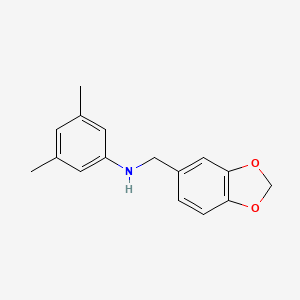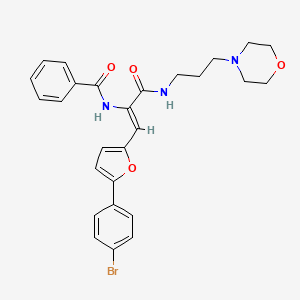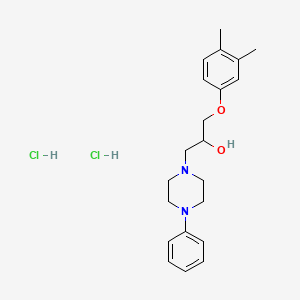![molecular formula C22H25N3O2S B5076808 N-[(1-benzyl-3-piperidinyl)methyl]-8-quinolinesulfonamide](/img/structure/B5076808.png)
N-[(1-benzyl-3-piperidinyl)methyl]-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of similar compounds involves a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, N-(1-Benzyl-3-methyl-4-piperidinyl)-N-phenylpropanamide, the average mass is 336.470 Da and the monoisotopic mass is 336.220154 Da .Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-3-yl)methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c26-28(27,21-12-4-10-20-11-5-13-23-22(20)21)24-15-19-9-6-14-25(17-19)16-18-7-2-1-3-8-18/h1-5,7-8,10-13,19,24H,6,9,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXJABAHISIDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-pentanoylpiperazine](/img/structure/B5076732.png)
![N-(2-methylphenyl)-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5076741.png)
![3-(4-chlorophenyl)-5-(4,4,4-trifluorobutanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5076748.png)


![2,5-dichloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5076759.png)
![2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine](/img/structure/B5076761.png)
![Methyl 3-[(5-chloropyridin-2-yl)carbamoyl]-5-nitrobenzoate](/img/structure/B5076771.png)
![N~1~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B5076772.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide](/img/structure/B5076798.png)
![3,3'-methylenebis[6-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid]](/img/structure/B5076807.png)
